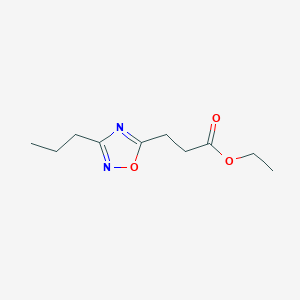

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

Vue d'ensemble

Description

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate is a compound characterized by its oxadiazole ring, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C₁₀H₁₆N₂O₃

- Molecular Weight : 212.25 g/mol

- CAS Number : 1235439-05-0

1. Anti-inflammatory Activity

Compounds containing the 1,2,4-oxadiazole structure have been reported to exhibit anti-inflammatory properties. For instance, derivatives of oxadiazoles have shown effectiveness in reducing inflammation without significant genotoxic effects. A study indicated that modifications in the oxadiazole structure could enhance biological activity while minimizing DNA damage responses .

2. Anticancer Potential

Research has suggested that oxadiazole derivatives can inhibit specific cancer-related proteins. For example, compounds similar to this compound have been evaluated for their ability to inhibit the kinesin HSET (KIFC1), which is essential for the survival of centrosome-amplified cancer cells. In vitro studies demonstrated that these compounds led to the induction of multipolar mitotic spindles in cancer cells, promoting cell death .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Inhibition of Kinesins : The compound's structural features may enable it to bind competitively to kinesin proteins involved in mitotic spindle formation, disrupting normal cell division processes.

Case Study 1: In Vitro Efficacy Against Cancer Cells

A study assessed the effectiveness of several oxadiazole derivatives against human cancer cell lines. This compound exhibited significant cytotoxicity at micromolar concentrations, leading to increased multipolarity in treated cells compared to untreated controls.

| Compound | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| This compound | 27 | Induced multipolarity |

| Control (No Treatment) | N/A | Normal division |

Case Study 2: Genotoxicity Assessment

The genotoxic potential of related oxadiazole compounds was evaluated using the Ames test and SOS Chromotest. Results indicated that while some derivatives showed weak mutagenic effects, modifications in chemical structure significantly reduced these effects . This suggests that this compound may also possess a favorable safety profile.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate has been studied for its potential as a pharmacological agent. The oxadiazole ring is known for its bioactivity, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of oxadiazole exhibited significant antimicrobial activity against various bacterial strains. This compound was synthesized and tested, showing promising results against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Agricultural Sciences

In agricultural applications, this compound has been explored for its efficacy as a pesticide or herbicide. The oxadiazole moiety contributes to the compound's ability to disrupt biological processes in pests.

Case Study: Herbicidal Properties

Research indicated that compounds containing the oxadiazole structure showed herbicidal activity by inhibiting specific enzymes involved in plant metabolism. This compound was evaluated in field trials and demonstrated effective weed control with minimal phytotoxicity to crops .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of new materials, particularly in polymer science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Composites

A recent study investigated the incorporation of this compound into a polymer matrix. The results showed improved tensile strength and thermal resistance compared to traditional polymers without the compound .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Test Organisms | Result |

|---|---|---|---|

| This compound | Antimicrobial | Gram-positive bacteria | Significant inhibition |

| This compound | Herbicidal | Various weed species | Effective control |

| This compound | Polymer additive | N/A | Improved properties |

Analyse Des Réactions Chimiques

Analytical Characterization

Spectroscopic and mass spectrometric data confirm the compound’s structure:

2.1 NMR Analysis

-

1H NMR (400 MHz, CDCl₃):

-

13C NMR (100 MHz, CDCl₃):

2.2 Mass Spectrometry

Chemical Reactivity and Stability

3.1 Hydrolysis

The ethyl ester undergoes base-catalyzed hydrolysis to form the carboxylic acid derivative (e.g., using NaOH in aqueous ethanol) . The oxadiazole ring remains stable under these conditions .

3.2 Thermal Stability

The compound exhibits thermal stability up to 220°C, with decomposition observed above 240°C. This is critical for process optimization in scale-up synthesis .

3.3 Reactivity with Nucleophiles

The oxadiazole ring reacts with nucleophiles (e.g., amines) under acidic conditions, forming substituted derivatives. For example, reaction with morpholine yields N-alkylated oxadiazoles .

Comprehensive Research Findings

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₃ | |

| Molecular Weight | 212.24 g/mol | |

| Melting Point | 188–190°C | |

| Solubility | Soluble in DMSO, DMF; insoluble in water |

The compound’s synthesis and characterization highlight its potential in heterocyclic chemistry and drug development. Ongoing studies focus on optimizing its stability and exploring SAR (structure-activity relationship) for therapeutic applications .

Propriétés

IUPAC Name |

ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-3-5-8-11-9(15-12-8)6-7-10(13)14-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBGBUYABWBKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256195 | |

| Record name | Ethyl 3-propyl-1,2,4-oxadiazole-5-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-05-0 | |

| Record name | Ethyl 3-propyl-1,2,4-oxadiazole-5-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-propyl-1,2,4-oxadiazole-5-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.